molecular formula C13H19BrO2Si B15298965 Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 351418-50-3

Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B15298965
CAS No.: 351418-50-3
M. Wt: 315.28 g/mol
InChI Key: WFTNKARORKNPBO-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with a bromine atom and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the bromination of a benzaldehyde derivative followed by the protection of the hydroxyl group with a TBDMS group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination. The hydroxyl group protection is usually carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzoic acid.

    Reduction: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site.

Comparison with Similar Compounds

    Benzaldehyde, 2-bromo-: This compound lacks the TBDMS protecting group, making it more reactive at the hydroxyl site.

    Benzaldehyde, 5-hydroxy-2-bromo-: This compound has a free hydroxyl group, which can participate in additional reactions.

    Benzaldehyde, 2-bromo-5-methoxy-: This compound has a methoxy group instead of a TBDMS group, affecting its reactivity and solubility.

Uniqueness: Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in synthetic chemistry, allowing for controlled and selective transformations.

Properties

CAS No.

351418-50-3

Molecular Formula

C13H19BrO2Si

Molecular Weight

315.28 g/mol

IUPAC Name

2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzaldehyde

InChI

InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3

InChI Key

WFTNKARORKNPBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

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